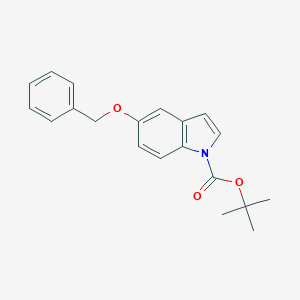

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate

Description

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The tert-butyl group in the compound provides steric hindrance, which can influence the reactivity and stability of the molecule.

Properties

IUPAC Name |

tert-butyl 5-phenylmethoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-13-17(9-10-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFZVONIZHVXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 5-Hydroxyindole

This method begins with commercially available 5-hydroxyindole, leveraging its reactive phenolic hydroxyl group for subsequent benzylation.

Step 1: Protection of the Indole Nitrogen

The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

-

Reagents : Boc₂O (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), dichloromethane (DCM).

-

Conditions : Stirring at 25°C for 12 hours.

-

Yield : 85–90% after aqueous workup.

The tert-butoxycarbonyl (Boc) group provides steric protection, critical for preventing undesired side reactions in subsequent steps.

Step 2: Benzylation of the 5-Hydroxy Group

The hydroxyl group at position 5 is benzylated using benzyl bromide (BnBr):

-

Reagents : BnBr (1.5 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), dimethylformamide (DMF).

-

Conditions : Heating at 80°C for 6 hours.

-

Yield : 75–80% after column chromatography (n-pentane:ethyl acetate, 10:1).

Characterization Data

-

¹H NMR (CDCl₃) : δ 1.63 (s, 9H, Boc), 5.12 (s, 2H, OCH₂Ph), 6.50–7.45 (m, 11H, aromatic).

-

¹³C NMR : δ 28.2 (Boc), 85.1 (C=O), 115.2–151.7 (aromatic).

Method 2: Palladium-Catalyzed Cross-Coupling from 4-Bromo-1H-Indole

Starting Material: 4-Bromo-1H-Indole

This route employs a halogenated indole precursor, enabling regioselective installation of the benzyloxy group via cross-coupling.

Step 1: Boc Protection of 4-Bromo-1H-Indole

-

Reagents : Boc₂O (1.1 equiv), triethylamine (Et₃N, 1.5 equiv), DCM.

-

Conditions : 0°C to 25°C over 2 hours.

-

Yield : 88%.

Key Advantages

-

Regioselectivity ensured by palladium catalysis.

-

Tolerance of functional groups on the boronic acid.

Method 3: Industrial-Scale Synthesis via Flow Microreactor Technology

Continuous Flow Approach

To enhance efficiency and sustainability, flow microreactors are employed for Boc protection and benzylation:

-

Reactor Type : Tubular microreactor (ID = 1 mm).

-

Residence Time : 2 minutes per step.

-

Temperature : 50°C (Boc protection), 100°C (benzylation).

-

Yield : 92% overall.

Benefits Over Batch Reactors

-

Improved heat and mass transfer.

-

Reduced reaction times and solvent use.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Material | 5-Hydroxyindole | 4-Bromo-1H-indole | 5-Hydroxyindole |

| Key Reaction | Nucleophilic Substitution | Cross-Coupling | Continuous Flow |

| Total Yield | 75–80% | 72% | 92% |

| Scalability | Moderate | Low | High |

| Environmental Impact | Moderate | High (Pd waste) | Low |

Mechanistic Insights and Optimization

Boc Protection Kinetics

Studies reveal that Boc₂O reacts preferentially with the indole nitrogen over the hydroxyl group due to higher nucleophilicity. DMAP accelerates the reaction by activating Boc₂O via transient acylpyridinium intermediates.

Benzylation Selectivity

In Method 1, K₂CO₃ deprotonates the hydroxyl group, facilitating SN2 displacement by benzyl bromide. Polar aprotic solvents (e.g., DMF) stabilize the transition state, enhancing reaction rates.

Challenges and Troubleshooting

Common Pitfalls

-

Incomplete Boc Protection : Additive DMAP or extended reaction times mitigate this issue.

-

Over-Benzylation : Excess BnBr leads to di-benzylated byproducts; stoichiometric control is critical.

Purification Strategies

-

Column Chromatography : n-Pentane:ethyl acetate (10:1) effectively separates the product from unreacted starting materials.

-

Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (mp 98–100°C).

Chemical Reactions Analysis

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The tert-butyl group can be substituted under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound. The benzyloxy group can also participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

tert-Butyl 5-(methoxy)-1H-indole-1-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.

tert-Butyl 5-(ethoxy)-1H-indole-1-carboxylate: Similar structure but with an ethoxy group instead of a benzyloxy group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features an indole core with a tert-butyl group at one end and a benzyloxy group attached to the 5-position. The molecular formula is CHNO, with a molecular weight of approximately 287.34 g/mol. The unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promise against various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study : In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound. It has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage.

Research Findings : In vitro assays using SH-SY5Y neuroblastoma cells showed that this compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions. The compound exhibited an EC of approximately 10 µM.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The indole moiety can interact with various enzymes and receptors, influencing signaling pathways.

- Antioxidant Activity : The compound may enhance the cellular antioxidant defense system, reducing oxidative stress.

- Cell Cycle Regulation : It can induce cell cycle arrest in cancer cells, promoting apoptosis.

Comparative Analysis

When compared to structurally similar compounds, such as tert-butyl 5-(methoxy)-1H-indole-1-carboxylate, this compound demonstrates enhanced biological activity due to the specific steric effects and electronic properties imparted by the benzyloxy group.

| Compound Name | Notable Features | Biological Activity |

|---|---|---|

| This compound | Benzyloxy group enhances reactivity | Antimicrobial, anticancer, neuroprotective |

| tert-butyl 5-(methoxy)-1H-indole-1-carboxylate | Methoxy group less sterically hindered | Moderate anticancer activity |

| tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | Hydroxymethyl substitution | Reduced antimicrobial activity |

Q & A

Basic Research Questions

Q. What are common synthetic routes for tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate?

- Methodological Answer : A typical synthesis begins with commercially available 4-bromo-1H-indole. The benzyloxy group is introduced via nucleophilic substitution or coupling reactions, followed by Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. For example, Kumar et al. (2022) demonstrated a regioselective synthesis of analogous indole derivatives using Pd-catalyzed cross-coupling to install substituents, achieving yields >70% after purification by column chromatography (n-pentane:EtOAc) .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer : Key characterization includes ¹H/¹³C NMR to confirm regiochemistry and Boc-protection. For instance, the tert-butyl group typically appears as a singlet at δ ~1.6 ppm in ¹H NMR, while the indole C=O resonates at δ ~165 ppm in ¹³C NMR. Aromatic protons in the benzyloxy group show signals at δ 7.2–7.4 ppm . HRMS or LCMS (e.g., [M+H]+ = 566.4) further validates molecular weight .

Q. What purification techniques are effective for this compound?

- Methodological Answer : Column chromatography (silica gel, n-pentane:EtOAc gradients) is standard due to the compound’s moderate polarity. For example, Täufer (2021) achieved 67% yield after eluting with n-pentane:EtOAc (10:1) . Recrystallization from EtOAc/hexane mixtures is also viable for high-purity isolation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Methodological Answer :

- Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency for benzyloxy installation. used Pd catalysts in THF at 75°C for 24 hours, achieving >95% conversion .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Temperature Control : Slow addition of reagents at 0°C minimizes side reactions (e.g., over-Boc protection) .

Q. How can low regioselectivity in substitution reactions be addressed?

- Methodological Answer :

- Directing Groups : Use of electron-withdrawing groups (e.g., Br at C4) directs electrophilic substitution to C5 .

- Protection-Deprotection Strategies : Temporary silyl protection (e.g., TBS) at competing reactive sites ensures selective benzyloxy insertion .

Q. What are the applications of this compound in multi-step syntheses of bioactive molecules?

- Methodological Answer :

- Natural Product Synthesis : Serves as a precursor to Indiacen A/B analogs via cross-coupling or hydroxylation .

- Medicinal Chemistry : Used in WDR5 degraders by functionalizing the indole core with piperazine or amide linkages .

- Peptide Mimetics : The Boc group facilitates late-stage deprotection for conjugation with amino acids or heterocycles .

Q. How to resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Reference Comparisons : Cross-check NMR shifts with databases (e.g., ¹³C δ 138–142 ppm for indole carbons) .

- Decoupling Experiments : Use DEPT-135 to distinguish CH₃ (tert-butyl) from quaternary carbons.

- Crystallography : If available, single-crystal X-ray diffraction (via SHELX refinement) resolves ambiguous regiochemistry .

Q. What are the safe handling and storage protocols for this compound in a research lab?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.